molecular formula C22H22ClNO2 B1372849 2-(4-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160262-93-0

2-(4-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Cat. No. B1372849
M. Wt: 367.9 g/mol
InChI Key: BHIWYYAJYZRKJJ-UHFFFAOYSA-N
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Description

“2-(4-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound is determined by its chemical formula and the arrangement of its atoms. The exact molecular structure of “2-(4-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride” is not explicitly mentioned in the literature .


Chemical Reactions Analysis

The chemical reactions involving “2-(4-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride” are not well-documented in the literature .

Scientific Research Applications

Synthesis and Derivatives

A study by Elkholy and Morsy (2006) discusses the synthesis of tetrahydropyrimido quinoline derivatives. This involves the reactivity of related compounds towards various chemicals, demonstrating the versatility of quinoline derivatives in chemical synthesis. The antimicrobial activity of selected derivatives is also reported, highlighting potential biomedical applications (Elkholy & Morsy, 2006).

Chemical Reactivity and Applications

Cardellini et al. (1994) explored the hydrogen chloride treatment of quinolinic aminoxyls, similar in structure to 1,2-dihydroquinolines used in plastics and rubbers. This study helps understand the mechanisms of chlorination and deoxygenation of quinoline compounds, which is crucial for their application in materials science (Cardellini et al., 1994).

Antimicrobial and Antioxidant Properties

A paper by Gouhar et al. (2017) focuses on synthesizing new pyrimidoquinoline derivatives and evaluating their antimicrobial and antioxidant activities. This research is significant in discovering novel compounds with potential therapeutic applications (Gouhar et al., 2017).

Fluorescence Derivatization in Chromatography

Yoshida, Moriyama, and Taniguchi (1992) found that 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride is a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography. This suggests a valuable application in analytical chemistry for detecting and analyzing various substances (Yoshida, Moriyama & Taniguchi, 1992).

properties

IUPAC Name

2-(4-butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO2/c1-4-5-10-26-17-8-6-16(7-9-17)20-13-19(22(23)25)18-12-14(2)11-15(3)21(18)24-20/h6-9,11-13H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIWYYAJYZRKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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